Hydantoic Acid-13C,15N Ethyl Ester

Overview

Description

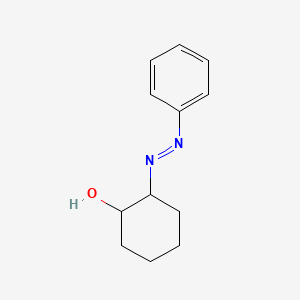

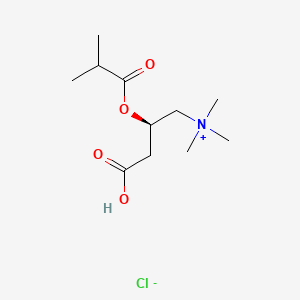

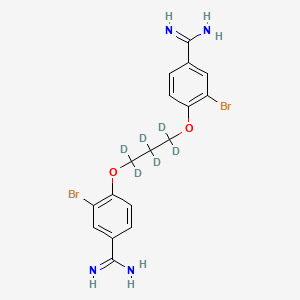

Hydantoic Acid-13C,15N Ethyl Ester, also known as N-(Aminocarbonyl)glycine-13C,15N Ethyl Ester or N-Carbamoylglycine-13C,15N Ethyl Ester, is a biochemical used for proteomics research . It has a molecular weight of 148.13 and a molecular formula of C4(13C)H10N(15N)O3 .

Molecular Structure Analysis

The molecular structure of Hydantoic Acid-13C,15N Ethyl Ester is represented by the formula C4(13C)H10N(15N)O3 . The IUPAC name for this compound is ethyl 2-(carbamoyl(15N)amino)acetate .Chemical Reactions Analysis

While specific chemical reactions involving Hydantoic Acid-13C,15N Ethyl Ester are not detailed in the search results, it is noted that hydantoins, in general, have significant biological activity and are an important structural component of various pharmaceuticals . They can be synthesized through various pathways, including the Urech or the Read synthesis, the Bucherer-Bergs reaction, and the Biltz reaction .Physical And Chemical Properties Analysis

Hydantoic Acid-13C,15N Ethyl Ester is a white solid . Esters, in general, have polar bonds but do not engage in hydrogen bonding. They are intermediate in boiling points between the nonpolar alkanes and the alcohols, which engage in hydrogen bonding .Scientific Research Applications

Synthesis and Structural Analysis

X-ray Crystallography and Structural Isomer Studies :Hydantoic Acid-13C,15N Ethyl Ester has been used in the synthesis and structural analysis of geometric isomers of 1-amino-1,2-cyclopentanedicarboxylic acid. These isomers were hydrolysis products of 2-cyclopentanecarboxylic acid-5,5′-hydantoin, where the hydantoin ester was formed from ethyl -2-oxocyclopentanecarboxylate via a Bucherer–Bergs reaction. X-ray crystallography was employed to reveal that both isomers are zwitterionic in the solid state, with the cis isomer exhibiting unusually strong hydrogen bonding. The structures were confirmed using 13C NMR, X-ray crystallography, and elemental analysis, demonstrating the use of Hydantoic Acid-13C,15N Ethyl Ester in complex structural and stereochemical studies (Curry et al., 1993).

NMR Elucidation in Novel Compound Synthesis :Another study involved the synthesis of novel diastereomers of a trishomocubane hydantoin by protecting the racemic hydantoin with chlorocarbonic acid-(−)(R)-sec-butyl ester. Here, Hydantoic Acid-13C,15N Ethyl Ester played a pivotal role in the NMR elucidation of both the chiral and achiral N-protected hydantoins. This study highlighted how slight changes in the protection group can cause significant shifts in the proton and carbon NMR spectra. The potential use of the trishomocubane amino acid in peptide synthesis was also explored by synthesizing the ethyl ester of the cage amino acid, showcasing the diverse applications in structural and synthetic organic chemistry (Govender et al., 2005).

Molecular Dynamics and Drug Derivatives

Study of Molecular Dynamics :The molecule has been involved in studies assessing the molecular dynamics of hydantoins and barbiturates to investigate the molecular basis for the activity of these neuroactive drugs. Techniques like dipolar 13C and 15N spin-lattice relaxation times were used to evaluate the correlation times for the rotational dynamics of specific bond vectors. These studies provide insights into the anisotropy of the overall molecular rotational motion and the internal rotations of molecular segments, underlining the compound's significance in understanding drug dynamics and interactions (Gruhlke et al., 1995).

Synthesis of Drug Derivatives :Research has also involved the synthesis of new 5-benzylidene-hydantoin esters, where compounds containing a hydantoin moiety, like Hydantoic Acid-13C,15N Ethyl Ester, are found in several medicines. The study focused on synthesizing ethyl- and methyl-[2-(5-benzylidene)-2,4-dioxoimidazolidin-3-yl]acetyl esters, demonstrating the compound's role in the development of potential pharmaceuticals (Tshiluka et al., 2022).

Safety and Hazards

properties

IUPAC Name |

ethyl 2-(carbamoyl(15N)amino)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O3/c1-2-10-4(8)3-7-5(6)9/h2-3H2,1H3,(H3,6,7,9)/i3+1,7+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKPKXMAVLXBQDT-ZEXVBMBZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[13CH2][15NH]C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,6-Dihydro-9-methoxy-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B564713.png)

![2-[(5-Acetamido-2-aminopentanoyl)amino]-3-hydroxy-3-(7-oxo-4-oxa-1-azabicyclo[3.2.0]heptan-3-yl)propanoic acid](/img/structure/B564729.png)